molecular formula C16H23N B2402908 N-Benzylspiro[3.5]nonan-5-amine CAS No. 2219408-04-3

N-Benzylspiro[3.5]nonan-5-amine

Cat. No. B2402908
CAS RN: 2219408-04-3
M. Wt: 229.367
InChI Key: ZSOZUISXFHDFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylspiro[3.5]nonan-5-amine is a chemical compound that has gained attention in scientific research due to its potential biological properties. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities.5]nonan-5-amine.

Scientific Research Applications

Organocatalytic Asymmetric Reactions

  • N-Benzylspiro[3.5]nonan-5-amine derivatives have been utilized in organocatalytic asymmetric reactions, such as the Knoevenagel/Diels-Alder/epimerization sequence. This process is significant for the synthesis of benzoannelated centropolyquinanes, which are valuable in organic chemistry (Ramachary et al., 2004).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

  • N-Benzylspiro[3.5]nonan-5-amine analogs have been synthesized as potential central nervous system agents. Their synthesis, nuclear magnetic resonance (NMR) properties, and biological evaluations, particularly regarding their antidepressant properties, have been studied (Martin et al., 1981).

Applications in Spectrophotofluorometric Analysis

  • Compounds related to N-Benzylspiro[3.5]nonan-5-amine have been employed in spectrophotofluorometric analysis, demonstrating their utility in analytical chemistry, particularly for drug determination (Sterling & Haney, 1974).

Synthesis of Spiro-Centered Compounds

  • Spiro-centered compounds including derivatives of N-Benzylspiro[3.5]nonan-5-amine have been synthesized, showcasing their relevance in the development of novel materials with potential applications in material science (SiniN. et al., 2015).

Spiroborate-Catalyzed Borane Reduction

  • N-Benzylspiro[3.5]nonan-5-amine related compounds have been used in the spiroborate-catalyzed borane reduction of oxime ethers, illustrating their role in asymmetric synthesis and organic transformations (Huang et al., 2007).

Enantioselective Synthesis

  • The enantioselective synthesis of spirocyclic aminochroman derivatives, which are related to N-Benzylspiro[3.5]nonan-5-amine, has been achieved, further indicating the compound's significance in stereochemistry and drug synthesis (Pavé et al., 2003).

Electrochemical-Oxidation-Induced C-H Amination

  • The compound's derivatives have been involved in electrochemical oxidation-induced C-H amination, demonstrating its utility in green chemistry and sustainable organic synthesis (Hu et al., 2018).

properties

IUPAC Name

N-benzylspiro[3.5]nonan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-2-7-14(8-3-1)13-17-15-9-4-5-10-16(15)11-6-12-16/h1-3,7-8,15,17H,4-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZUISXFHDFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylspiro[3.5]nonan-5-amine

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